molecular formula C17H22O B14272945 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one CAS No. 138307-90-1

3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one

Cat. No.: B14272945
CAS No.: 138307-90-1
M. Wt: 242.36 g/mol
InChI Key: BDGNEHUWODQZJQ-UHFFFAOYSA-N
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Description

3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one is a chemical compound with a complex structure that includes a cyclohexane ring substituted with three methyl groups and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one typically involves the controlled hydrogenation of isophorone, followed by further chemical modifications. One common method includes the oxidation of 3,5,5-Trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium on activated charcoal for oxidation, hydrogen gas for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog with a similar cyclohexane ring structure but without the phenylethenyl group.

    Isophorone: A related compound used as a precursor in the synthesis of 3,3,5-Trimethyl-5-(2-phenylethenyl)cyclohexan-1-one.

    3,5,5-Trimethyl-2-cyclohexen-1-ol: An intermediate in the synthesis of the target compound

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of a cyclohexane ring with both methyl and phenylethenyl groups makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

138307-90-1

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

3,3,5-trimethyl-5-(2-phenylethenyl)cyclohexan-1-one

InChI

InChI=1S/C17H22O/c1-16(2)11-15(18)12-17(3,13-16)10-9-14-7-5-4-6-8-14/h4-10H,11-13H2,1-3H3

InChI Key

BDGNEHUWODQZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(C1)(C)C=CC2=CC=CC=C2)C

Origin of Product

United States

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